

# O-2545 Hydrochloride: A Technical Guide for CNS Research

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Compound of Interest		
Compound Name:	O-2545 hydrochloride	
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## Introduction

**O-2545 hydrochloride** is a synthetic cannabinoid analog that serves as a potent, water-soluble agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] Its aqueous solubility offers a significant advantage in research settings, obviating the need for complex vehicle formulations typically required for highly lipophilic cannabinoids. This property makes it particularly suitable for in vivo studies requiring intravenous (i.v.) or intracerebroventricular (i.c.v.) administration.[1][3][4] This technical guide provides an in-depth overview of **O-2545 hydrochloride**, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates, to facilitate its application in central nervous system (CNS) research.

## **Chemical and Physical Properties**

**O-2545 hydrochloride** is the hydrochloride salt of a dibenzopyran derivative. Its chemical and physical properties are summarized in the table below.



Property	Value	
Formal Name	(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol, monohydrochloride[1][4]	
Molecular Formula	C <sub>26</sub> H <sub>36</sub> N <sub>2</sub> O <sub>2</sub> • HCI[1]	
Molecular Weight	445.0 g/mol [1]	
Appearance	Lyophilized powder[1]	
Purity	≥99% (HPLC)[4]	
Solubility	Soluble to 20 mM in water with gentle warming and to 100 mM in ethanol.[3] Also soluble in DMF (30 mg/ml) and DMSO (25 mg/ml).[1]	
Storage	Store at -20°C[3][4]	
CAS Number	874745-43-4[1]	

# **Pharmacological Data**

**O-2545 hydrochloride** is a high-affinity agonist at both CB1 and CB2 receptors. Its binding affinity (Ki) has been determined through radioligand binding assays.

**Receptor Binding Affinity** 

Receptor	K <sub>i</sub> (nM)
CB1	1.5[1][2][3][4]
CB2	0.32[1][2][3][4]

## **In Vivo Efficacy**

**O-2545 hydrochloride** has been shown to be highly efficacious in mouse behavioral models. A patent document likely associated with the primary research on O-2545 provides ED<sub>50</sub> values for a structurally related water-soluble cannabinoid, O-2485, which demonstrates the typical



cannabinoid effects in vivo. These values are presented as a likely representation of the potency of this class of compounds.

In Vivo Effect (Mouse)	Route of Administration	ED₅₀ (μmol/kg)
Spontaneous Activity	i.v.	0.45[5]
Analgesia (Tail-flick)	i.v.	1.0[5]
Hypothermia	i.v.	1.9[5]
Catalepsy	i.v.	1.9[5]

A time-course study with O-2545 administered at 10 mg/kg showed maximal analgesic effects at 30 minutes post-injection, with effects diminishing significantly by the four-hour mark.[5]

# **Signaling Pathways**

As a cannabinoid receptor agonist, **O-2545 hydrochloride** activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, G<sub>i</sub>/<sub>o</sub>.

## **Canonical CB1/CB2 Signaling**

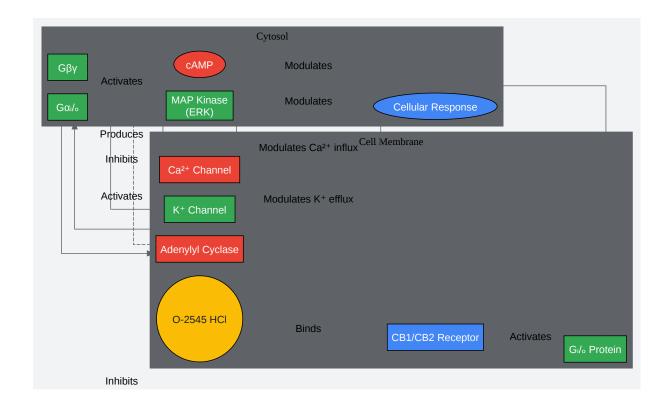
Activation of CB1 and CB2 receptors by **O-2545 hydrochloride** is expected to initiate the following canonical signaling pathway:

- G-protein Activation: Binding of **O-2545 hydrochloride** induces a conformational change in the receptor, leading to the dissociation of the  $G\alpha_i/_{\circ}$  subunit from the  $G\beta$ y dimer.
- Downstream Effector Modulation:
  - $\circ$  Inhibition of Adenylyl Cyclase: The activated  $G\alpha_i/\circ$  subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
  - Modulation of Ion Channels: The Gβy dimer can directly interact with and modulate the
    activity of ion channels, typically leading to the inhibition of voltage-gated Ca<sup>2+</sup> channels
    and the activation of inwardly rectifying K<sup>+</sup> channels.



 Activation of MAP Kinase Pathway: The Gβγ dimer can also activate the mitogen-activated protein (MAP) kinase cascade, including extracellular signal-regulated kinase (ERK).

The following diagram illustrates this primary signaling pathway.



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Caption: Canonical signaling pathway of O-2545 HCl via CB1/CB2 receptors.



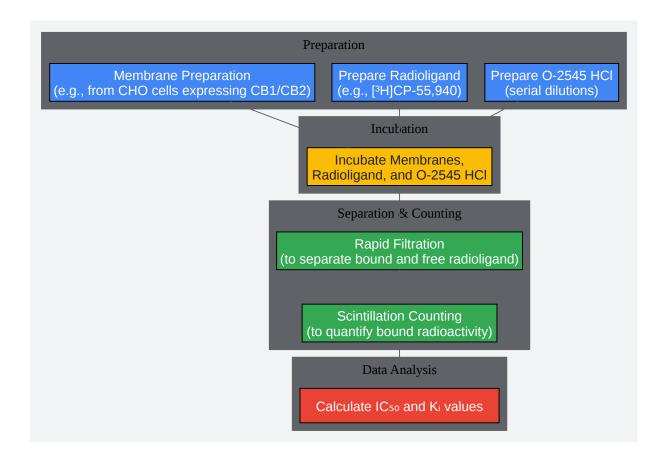
## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the study of **O-2545 hydrochloride**.

## **Cannabinoid Receptor Binding Assay (General Protocol)**

This protocol describes a general method for determining the binding affinity of a ligand to cannabinoid receptors using radioligand displacement.

Workflow Diagram:





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Caption: Workflow for a cannabinoid receptor radioligand binding assay.

#### Methodology:

#### Membrane Preparation:

- Utilize membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO cells) or from mouse brain tissue.
- Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

#### Binding Reaction:

- In a 96-well plate, combine the cell membranes (typically 10-20 μg of protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 at a concentration near its K<sub>a</sub>), and varying concentrations of **O-2545 hydrochloride**.
- To determine non-specific binding, include wells with an excess of a non-labeled, highaffinity cannabinoid agonist (e.g., 1 μM WIN-55,212-2).
- Incubate the plate at 30°C for 60-90 minutes.[6]

#### Separation and Quantification:

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

#### Data Analysis:



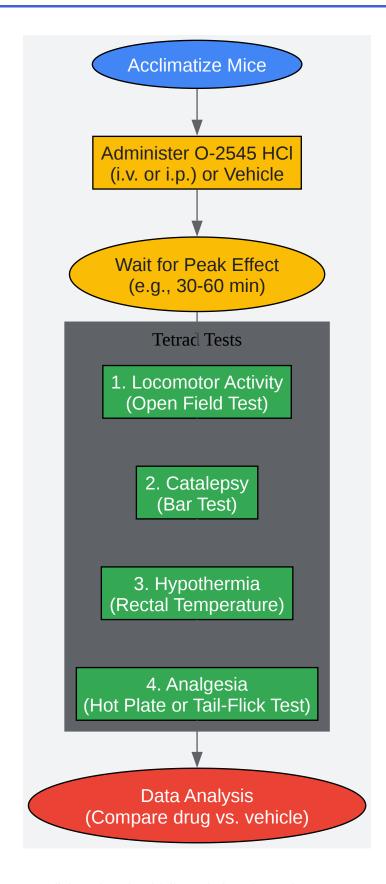
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the O-2545 hydrochloride concentration.
- Determine the IC<sub>50</sub> value (the concentration of **O-2545 hydrochloride** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_{\theta})$ , where [L] is the concentration of the radioligand and  $K_{\theta}$  is its dissociation constant.

## **Mouse Cannabinoid Tetrad Assay (General Protocol)**

This protocol is a standard method to assess the in vivo cannabimimetic activity of a compound.[7][8] It consists of four individual tests.

Workflow Diagram:





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Caption: Workflow for the mouse cannabinoid tetrad assay.



#### Methodology:

- Animals and Acclimation:
  - Use adult male mice (e.g., C57BL/6J or CD-1 strains).
  - Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
- Drug Administration:
  - Dissolve O-2545 hydrochloride in sterile saline.
  - Administer the desired dose (and a vehicle control) via the appropriate route (e.g., intravenous or intraperitoneal).
- Testing Procedure (typically 30-60 minutes post-injection):
  - Hypomotility (Spontaneous Activity): Place the mouse in an open-field arena (e.g., a square box with grid lines). Record the number of line crossings and/or rearing events over a 5-10 minute period.[8]
  - Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar (e.g., 3-4 cm above the surface). Measure the time the mouse remains immobile in this position, with a cut-off time (e.g., 60 seconds).[8]
  - Hypothermia: Measure the core body temperature using a rectal probe lubricated with mineral oil.
  - Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C). Record the latency to a nociceptive response (e.g., hind paw lick or jump).[8] A cut-off time is used to prevent tissue damage.
- Data Analysis:
  - For each of the four measures, compare the results from the O-2545 hydrochloridetreated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).



• Calculate ED50 values by performing a dose-response analysis.

### Conclusion

**O-2545 hydrochloride** is a valuable research tool for investigating the endocannabinoid system in the CNS. Its high affinity for both CB1 and CB2 receptors, coupled with its advantageous water solubility, makes it a reliable and convenient agonist for in vivo and in vitro studies. The experimental protocols and pathway information provided in this guide offer a framework for researchers to effectively utilize **O-2545 hydrochloride** in their studies of pain, epilepsy, neuroinflammation, and other CNS-related processes modulated by the cannabinoid system.

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